4-(M-tolyloxy)butane-1-sulfonyl chloride
Description
4-(m-Tolyloxy)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane chain terminating in a sulfonyl chloride group (-SO₂Cl) and a meta-methyl-substituted phenoxy (m-tolyloxy) moiety at the fourth carbon. This compound belongs to a class of sulfonyl chlorides widely used in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic sulfonyl chloride group.
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
4-(3-methylphenoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
HNWGIOSHKTXCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(M-tolyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(M-tolyloxy)butane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
4-(M-tolyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-(M-tolyloxy)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(M-tolyloxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 4-(m-Tolyloxy)butane-1-sulfonyl chloride with six structurally related sulfonyl chlorides, highlighting molecular formulas, weights, and substituent effects.
Key Observations :
- Alkyl chains (e.g., 4-methylpentyloxy, octyloxy) improve lipid solubility, making these compounds suitable for hydrophobic environments . Heterocyclic substituents (e.g., tetrahydrofuran) balance polarity and reactivity, aiding in solubility without sacrificing electrophilicity .
- Molecular Weight: Halogenation (e.g., chlorine in 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride) significantly increases molecular weight, impacting diffusion rates in biological systems .
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